molecular formula C21H24FN5O2S2 B11206689 N-(4-fluorobenzyl)-2-{[7-oxo-6-(propan-2-yl)-2-(pyrrolidin-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide

N-(4-fluorobenzyl)-2-{[7-oxo-6-(propan-2-yl)-2-(pyrrolidin-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide

Cat. No.: B11206689
M. Wt: 461.6 g/mol
InChI Key: FVKOAGFXLXOHQW-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-2-{[7-OXO-6-(PROPAN-2-YL)-2-(PYRROLIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-{[7-OXO-6-(PROPAN-2-YL)-2-(PYRROLIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolopyrimidine core can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it may serve as a probe to study enzyme interactions or cellular pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-{[7-OXO-6-(PROPAN-2-YL)-2-(PYRROLIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-CHLOROPHENYL)METHYL]-2-{[7-OXO-6-(PROPAN-2-YL)-2-(PYRROLIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE
  • N-[(4-METHOXYPHENYL)METHYL]-2-{[7-OXO-6-(PROPAN-2-YL)-2-(PYRROLIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE

Uniqueness

The uniqueness of N-[(4-FLUOROPHENYL)METHYL]-2-{[7-OXO-6-(PROPAN-2-YL)-2-(PYRROLIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE lies in its specific substitution pattern, which may confer unique biological or chemical properties compared to its analogs.

Properties

Molecular Formula

C21H24FN5O2S2

Molecular Weight

461.6 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(7-oxo-6-propan-2-yl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H24FN5O2S2/c1-13(2)27-19(29)17-18(24-20(31-17)26-9-3-4-10-26)25-21(27)30-12-16(28)23-11-14-5-7-15(22)8-6-14/h5-8,13H,3-4,9-12H2,1-2H3,(H,23,28)

InChI Key

FVKOAGFXLXOHQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=C(N=C(S2)N3CCCC3)N=C1SCC(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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